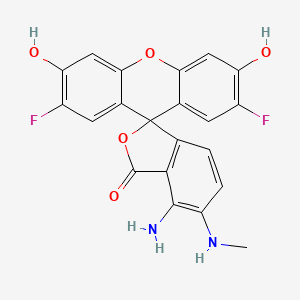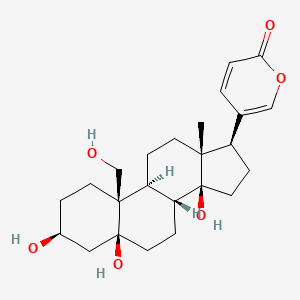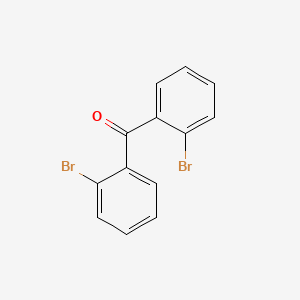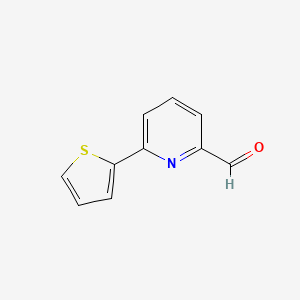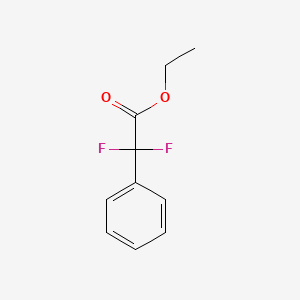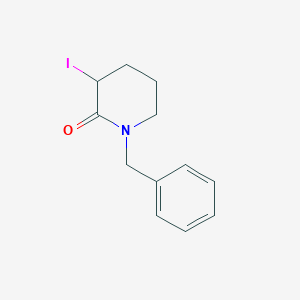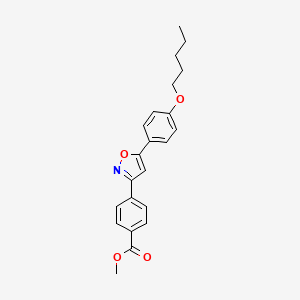
cis-1,4-Hexadiene
描述
cis-1,4-Hexadiene: is an organic compound with the molecular formula C6H10. It is a diene, meaning it contains two double bonds. The “cis” configuration indicates that the hydrogen atoms on the double bonds are on the same side, which affects the compound’s chemical properties and reactivity. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: cis-1,4-Hexadiene can be synthesized through the cobalt-catalyzed reaction between butadiene and ethylene . This method involves the use of cobalt as a catalyst to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of cobalt catalysts is common due to their efficiency in promoting the desired reaction.
化学反应分析
Types of Reactions: cis-1,4-Hexadiene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of light or heat.
Major Products Formed:
Oxidation: The major products are often diols or epoxides.
Reduction: The major product is typically a saturated hydrocarbon.
Substitution: The major products are halogenated hydrocarbons.
科学研究应用
cis-1,4-Hexadiene has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methods.
Biology: It is used in the study of biological processes involving dienes and their derivatives.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which cis-1,4-Hexadiene exerts its effects involves its ability to participate in various chemical reactions. The presence of two double bonds allows it to undergo cycloaddition reactions, such as the Diels-Alder reaction . This reaction involves the formation of a six-membered ring through the interaction of the diene with a dienophile. The stereochemistry of the starting materials is preserved in the product, making this reaction highly stereospecific .
相似化合物的比较
trans-1,4-Hexadiene: This isomer has the hydrogen atoms on opposite sides of the double bonds, resulting in different chemical properties.
1,3-Hexadiene: This compound has the double bonds in different positions, affecting its reactivity and applications.
2,4-Hexadiene: This compound also has different positions for the double bonds, leading to unique chemical behavior.
Uniqueness of cis-1,4-Hexadiene: The cis configuration of the double bonds in this compound gives it distinct chemical properties compared to its trans isomer and other hexadienes. This configuration affects its reactivity in cycloaddition reactions and its interactions with other molecules.
属性
IUPAC Name |
(4Z)-hexa-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBHEGAFLDMLAL-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015940 | |
| Record name | (Z)-1,4-hexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7318-67-4 | |
| Record name | cis-1,4-Hexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7318-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Hexadiene, (4Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007318674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-1,4-hexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hexa-1,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-HEXADIENE, (4Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUZ7TAA620 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical polymerization characteristics of cis-1,4-hexadiene?
A: this compound readily undergoes polymerization reactions, with the resulting polymer microstructure heavily influenced by the catalyst system employed. For instance, when polymerized using a Et3Al/α-TiCl3/hexamethylphosphoric triamide catalyst, this compound forms a polymer primarily composed of 1,2-polymerization units in a head-to-tail arrangement. [] Interestingly, this polymerization process, unlike those using VOCl3- or β-TiCl3-based catalysts, doesn't significantly reduce the unsaturation levels in the final polymer. [] This characteristic makes the polymer produced via the Et3Al/α-TiCl3/hexamethylphosphoric triamide route potentially valuable for applications requiring ozone resistance. []
Q2: How does the microstructure of poly(this compound) compare to its trans counterpart?
A: Both poly(this compound) and poly(trans-1,4-hexadiene), when synthesized with the Et3Al/α-TiCl3/hexamethylphosphoric triamide catalyst system, predominantly exhibit a 1,2-polymerization unit structure with a regular head-to-tail sequence. [] Notably, proton NMR analysis reveals that poly(trans-1,4-hexadiene) produced through this method possesses an isotactic configuration. [] While similar analysis for the cis-isomer is inconclusive, it is suggested that it might also adopt an isotactic configuration. []
Q3: Can this compound undergo isomerization during polymerization?
A: Yes, this compound can undergo isomerization reactions during polymerization. [] The extent and nature of the isomerization products are dependent on the specific polymerization conditions and the structure of the monomer itself. []
Q4: What are the potential applications of polymers derived from this compound?
A: Polymers of this compound, particularly those synthesized using specific catalyst systems like Et3Al/α-TiCl3/hexamethylphosphoric triamide, show promise as ozone-resistant rubbers. [] This property arises from their unique microstructure, featuring pendant unsaturation on alternating carbon atoms along the saturated carbon-carbon backbone. []
Q5: Does this compound participate in any notable codimerization reactions?
A: Yes, this compound can engage in codimerization with other unsaturated hydrocarbons like ethylene. For instance, in the presence of a catalyst system composed of bis(triphenylphosphine)σ-arylnickel(II) halide and boron trifluoride etherate, this compound codimerizes with ethylene to yield a mixture of trans-1,4-hexadiene, this compound, and 3-methyl-1,4-pentadiene. [] This reaction proceeds efficiently at a moderate temperature of 15°C and under 20 kg/cm2 pressure. [] Interestingly, the addition of a catalytic amount of water significantly enhances the activity of this codimerization process. []
Q6: What photochemical reactions can this compound polymers undergo?
A: Poly(this compound) films, upon exposure to ultraviolet irradiation under vacuum, undergo significant photoinduced loss of unsaturation. [] This phenomenon is primarily attributed to the cyclization of the pendant double bonds present in the polymer structure. [] Notably, a direct photochemical cis-trans isomerization of the CHCH double bonds also accompanies this cyclization process. [] This behavior aligns with observations made in similar diene polymers like 1,4-polybutadiene. []
Q7: How do thermal rearrangements in poly(this compound) differ from its photochemical reactions?
A: While both thermal and photochemical treatments can induce rearrangements in poly(this compound), the underlying mechanisms differ. Thermal rearrangements in poly(this compound), primarily featuring a 1,8 diene structure, predominantly proceed through a [2 + 2] thermal cycloaddition of double bonds. [] This contrasts with the photochemical pathway, where direct cis-trans isomerization of the double bonds plays a significant role alongside cyclization. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


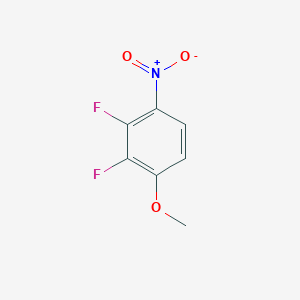
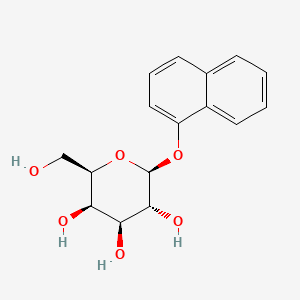
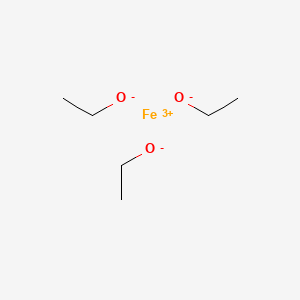
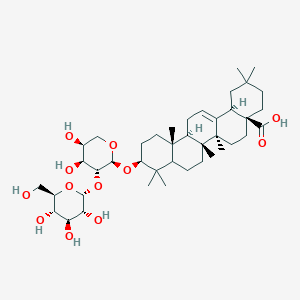
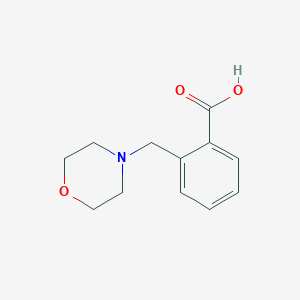

![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)
